Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate

Description

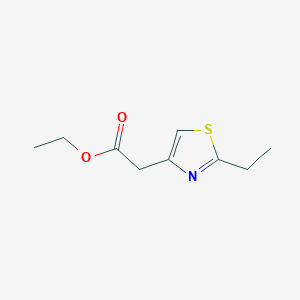

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is a thiazole-based ester compound characterized by an ethyl substituent at the 2-position of the thiazole ring and an acetate group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules such as propanamides and oxadiazoles .

Properties

IUPAC Name |

ethyl 2-(2-ethyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-8-10-7(6-13-8)5-9(11)12-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBFDTCGTQSRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-ethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.

Scientific Research Applications

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2-ethyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound can modulate the activity of various biochemical pathways, including those involved in inflammation and pain .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-ethyl group in the target compound provides steric bulk and moderate hydrophobicity, contrasting with electron-withdrawing groups (e.g., sulfonamide in ) or aromatic rings (e.g., phenyl in ).

- Synthetic Flexibility: Bromine or amino substituents (e.g., ) allow for diverse derivatization, whereas ethyl groups may limit reactivity but improve metabolic stability.

Physical and Chemical Properties

Biological Activity

Ethyl (2-ethyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, antifungal, and antiviral properties, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, highlighting its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins, influencing their activity. Notably, thiazole derivatives are known to inhibit specific enzymes involved in microbial metabolism, which contributes to their antimicrobial effects. The compound's ability to modulate enzyme activity suggests potential applications in treating infections caused by resistant microbial strains.

2. Cellular Effects

The compound has been observed to impact various cellular processes:

- Cell Signaling: this compound can alter cell signaling pathways, affecting gene expression and cellular metabolism.

- Gene Expression: It influences genes involved in cell proliferation and apoptosis, indicating potential anticancer properties.

The following table summarizes the observed cellular effects:

| Cellular Process | Effect |

|---|---|

| Cell Signaling | Altered pathways |

| Gene Expression | Modulation of proliferation/apoptosis |

| Metabolic Activity | Changes in metabolic flux |

The molecular mechanism involves binding interactions with biomolecules and enzyme inhibition. This compound binds to specific enzymes, disrupting metabolic processes in microorganisms. This binding can lead to the inhibition of key metabolic pathways essential for microbial survival.

3.1 Enzyme Inhibition

Studies indicate that this compound can inhibit enzymes such as cyclooxygenase (COX), which is crucial for inflammatory responses. This inhibition correlates with its anti-inflammatory properties observed in various assays .

4. Temporal and Dosage Effects

The biological effects of this compound can vary over time and dosage:

- Temporal Effects: Laboratory studies show that the compound maintains its antimicrobial and anticancer effects over extended periods due to its stability and degradation characteristics.

- Dosage Effects: In animal models, lower doses have demonstrated beneficial effects such as enhanced antimicrobial activity without significant toxicity.

5. Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

5.1 Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains, showing a significant reduction in microbial growth at specific concentrations. The results were comparable to standard antibiotics used in clinical settings.

5.2 Anticancer Properties

Research indicated that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This effect was linked to changes in gene expression levels associated with cell survival and death.

6. Conclusion

This compound exhibits a range of biological activities that make it a promising candidate for further pharmacological development. Its ability to interact with various biological targets suggests potential applications in treating infections and cancer. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.